(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
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Overview
Description
(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds and their potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its unique structure and reactivity could lead to the development of new drugs with specific targets and mechanisms of action.
Industry
In industrial applications, this compound may be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the cyclopropyl group can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[(4-bromophenyl)[2-(4-fluorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
- (Z)-[(4-chlorophenyl)[2-(4-bromophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
- (Z)-[(4-bromophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
Uniqueness
The uniqueness of (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate lies in its specific combination of halogen atoms and the cyclopropyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrCl3NO2/c24-16-6-1-14(2-7-16)22(19-12-18(19)13-3-8-17(25)9-4-13)28-30-23(29)15-5-10-20(26)21(27)11-15/h1-11,18-19H,12H2/b28-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKHIBPQGAAXJM-XAYXJRQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrCl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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